molecular formula C17H14ClFN4O2 B3014452 3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 898617-91-9

3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B3014452
CAS No.: 898617-91-9
M. Wt: 360.77
InChI Key: MJRRUZNRLVIYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C17H14ClFN4O2 and its molecular weight is 360.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Agents: Synthesis of fluorine-containing thiadiazolotriazinones, including derivatives similar to the mentioned compound, has been investigated for their potential as antibacterial agents. These compounds show promising activity at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
  • Anticancer Evaluation: Derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been synthesized and screened for their anticancer activity against a variety of cancer cell lines, showing clinical promise for cancer chemotherapy (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
  • Anti-inflammatory Activity: Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been generated, displaying potential for inhibitory effects on inflammatory markers, suggesting their use in developing anti-inflammatory drugs (Sun, Y., Gao, Z.-F., Wang, C., & Hou, G., 2019).

Molecular and Electronic Analysis

  • Structural and Electronic Properties: The compound and its derivatives have been subject to experimental and theoretical analysis to understand their molecular, electronic, nonlinear optical, and spectroscopic properties. This research aids in the development of materials for photonic applications, organic light-emitting diodes, and dye-sensitized solar cells (Beytur, M., & Avinca, I., 2021).

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2/c1-25-12-5-2-10(3-6-12)8-15-16(24)21-17(23-22-15)20-11-4-7-14(19)13(18)9-11/h2-7,9H,8H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRRUZNRLVIYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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